An In-depth Technical Guide to the Physical and Chemical Properties of (4-(Methylsulfinyl)phenyl)boronic acid
An In-depth Technical Guide to the Physical and Chemical Properties of (4-(Methylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with a methylsulfinyl group, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, spectral data, and key applications of (4-(Methylsulfinyl)phenyl)boronic acid, offering insights for its effective utilization in research and development.
Physicochemical Properties
(4-(Methylsulfinyl)phenyl)boronic acid is a solid at room temperature.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 166386-48-7 | [1][2] |
| Molecular Formula | C₇H₉BO₃S | [1][2] |
| Molecular Weight | 184.02 g/mol | [1][2] |
| Melting Point | 165-166 °C | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Methanol. General solubility for phenylboronic acids is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. | [4][5] |
Synthesis
A key synthesis of (4-(Methylsulfinyl)phenyl)boronic acid was reported in the Journal of Organic Chemistry in 2011.[3] The synthesis typically involves the borylation of a corresponding aryl halide. For a detailed experimental protocol, researchers are directed to the primary literature.[3]
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of (4-(Methylsulfinyl)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Aromatic protons (AA'BB' system), methyl singlet.
-
¹³C NMR: Aromatic carbons (including the carbon attached to boron), methyl carbon.
For the closely related compound, (4-(Methylsulfonyl )phenyl)boronic acid, ¹H NMR and ¹³C NMR data are available and can provide some comparative insights.[6]
Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 4-vinylphenyl boronic acid, shows characteristic bands for C-O stretching (1220-1250 cm⁻¹), B-C stretching (1000-1090 cm⁻¹), and out-of-plane vibrations (500-750 cm⁻¹).[7] Similar characteristic peaks would be expected for (4-(Methylsulfinyl)phenyl)boronic acid, along with a prominent S=O stretching band.
Mass Spectrometry (MS)
Mass spectrometry data for phenylboronic acids can be obtained, often showing the molecular ion peak corresponding to the compound's molecular weight.
Crystallographic Data
As of the latest available information, the crystal structure of (4-(Methylsulfinyl)phenyl)boronic acid has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related compound, 4-(methoxycarbonyl)phenyl-boronic acid, reveals a dimeric structure in the solid state formed through hydrogen bonding between the boronic acid groups.[8] This suggests that (4-(Methylsulfinyl)phenyl)boronic acid may also exhibit similar intermolecular interactions in its crystalline form.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction
A primary application of (4-(Methylsulfinyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.
-
Transmetalation: The organoboron reagent (in this case, (4-(Methylsulfinyl)phenyl)boronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid. This should be adapted and optimized for the specific substrates and desired product.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
(4-(Methylsulfinyl)phenyl)boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, (4-(Methylsulfinyl)phenyl)boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system to the reaction vessel.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Safety and Handling
(4-(Methylsulfinyl)phenyl)boronic acid should be handled with care in a well-ventilated fume hood.[1] It is classified as Acute Toxicity, Oral, Category 4.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place.[4]
Conclusion
(4-(Methylsulfinyl)phenyl)boronic acid is a versatile and valuable reagent in modern organic synthesis. Its physical and chemical properties make it particularly well-suited for use in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures. This guide provides a foundational understanding of this compound, which should aid researchers in its effective application. For more detailed information, consultation of the primary literature is recommended.
References
-
4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties. (n.d.). ChemSrc. Retrieved January 4, 2026, from [Link]
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Supporting Information - Theranostics. (n.d.). Retrieved January 4, 2026, from [Link]
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Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
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The Suzuki Reaction. (2014, February 6). Retrieved January 4, 2026, from [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink. Retrieved January 4, 2026, from [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 - INDOFINE Chemical Company, Inc. (n.d.). Retrieved January 4, 2026, from [Link]
-
4-(Methylsulfonyl)phenylboronic acid, 98% | 149104-88-1 - J&K Scientific. (n.d.). Retrieved January 4, 2026, from [Link]
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4-(Methylsulfonyl)phenylboronic Acid,CAS : 149104-88-1. (n.d.). E-FORU. Retrieved January 4, 2026, from [Link]
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4-Methoxyphenylboronic acid - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]
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Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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4 - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
-
Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.). Retrieved January 4, 2026, from [Link]
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